molecular formula C26H22ClN5O3 B607898 Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI) CAS No. 146135-18-4

Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

Cat. No. B607898
CAS RN: 146135-18-4
M. Wt: 487.94
InChI Key: GWCVVMLABUZZCV-DEOSSOPVSA-N
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Description

GW841819X is an analogue of (+)-JQ1 and a novel inhibitor of BET bromodomains. GW841819X displayed activity in vivo against NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia. Bromodomain and extra-terminal (BET) proteins belong to a class of proteins collectively called epigenetic "readers". BET bromodomains have emerged as promising drug targets for treatment of cancers, inflammatory diseases, and other medical conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Carbamic acid derivatives, including those related to the specified compound, have been synthesized for various scientific purposes. For instance, TC AC 28, a compound similar in structure, was synthesized on a near-gram scale, indicating the feasibility of large-scale synthesis for research applications (Khan et al., 2017).

Antimicrobial Activities

  • Some newly synthesized benzodiazepines, closely related to the specified compound, have been tested for antimicrobial activities against various bacteria like E. coli and S. aureus, indicating potential applications in microbiological research (Tayade et al., 2016).

Chemical Reactions and Synthesis

  • The synthesis process of related benzodiazepines and their derivatives has been a subject of research, demonstrating the compound's relevance in chemical synthesis and reaction studies. This includes the study of different synthesis methods and reaction pathways (Hester et al., 1980).

Structural Analysis and Derivatives

  • Research has been conducted on the structural analysis and synthesis of various derivatives of benzodiazepines, highlighting the compound's significance in the study of molecular structure and design of new chemical entities (Wasfy, 2003).

Biological Activity Studies

  • Studies on benzodiazepines and their derivatives have explored their biological activities, such as anticonvulsant and antimicrobial effects, indicating the compound's importance in pharmacological and biomedical research (Grossi et al., 1993).

properties

CAS RN

146135-18-4

Product Name

Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.94

IUPAC Name

benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate

InChI

InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31)

InChI Key

GWCVVMLABUZZCV-DEOSSOPVSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW-841819X;  GW841819X;  GW 841819X;  GW 841819;  GW841819;  GW-841819.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
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Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 3
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 4
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 5
Reactant of Route 5
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)

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